molecular formula C8H16BrN B1279831 5-azoniaspiro[4.4]nonane Bromide CAS No. 16450-38-7

5-azoniaspiro[4.4]nonane Bromide

Cat. No. B1279831
CAS RN: 16450-38-7
M. Wt: 206.12 g/mol
InChI Key: PQTWYBSYKLXZME-UHFFFAOYSA-M
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Description

5-azoniaspiro[4.4]nonane bromide is a heterocyclic compound featuring a spirocyclic structure with a quaternary nitrogen atom. Although the provided papers do not directly discuss 5-azoniaspiro[4.4]nonane bromide, they provide insights into closely related compounds, which can be used to infer properties and characteristics of the compound .

Synthesis Analysis

The synthesis of related azoniaspiro compounds involves the reaction of piperidine derivatives with halogenated agents. For instance, 3-(Piperidin-1-ium-1-yl)-6-azoniaspiro[5.5]undecane dibromide monohydrate is synthesized by reacting 4-piperidinopiperidine with dibromopentane, resulting in a structure with three linked piperidine rings . Similarly, 1-halomethyl-2-oxa-5-azoniaspiro[4.5]decane halides are synthesized by reacting 1-(2-vinyloxy)ethylpiperidine with bromine and iodine . These methods suggest that the synthesis of 5-azoniaspiro[4.4]nonane bromide would likely involve a similar halogenation reaction of a piperidine precursor.

Molecular Structure Analysis

The molecular structure of azoniaspiro compounds is characterized by spiro-linked rings and a quaternary nitrogen atom. For example, the dication in the compound from paper is built from three piperidine rings, with two sharing a quaternary nitrogen atom. The rings typically adopt chair conformations, which is a stable conformation for cyclohexane derivatives . Raman spectroscopy and DFT calculations have been used to study the conformations of these compounds, revealing that the envelope-envelope conformer is energetically favorable .

Chemical Reactions Analysis

Azoniaspiro compounds can act as structure-directing agents in the synthesis of zeolites, indicating their stability and reactivity under hydrothermal conditions . The presence of a quaternary nitrogen atom in these compounds suggests that they would not undergo typical nucleophilic substitution reactions but could participate in ion exchange reactions due to their ionic nature.

Physical and Chemical Properties Analysis

The physical and chemical properties of azoniaspiro compounds include their ability to form crystalline structures and participate in hydrogen bonding, as evidenced by the O—H∙∙∙Br and N—H∙∙∙Br hydrogen bonds in the crystal structure of the compound discussed in paper . The solubility of these compounds in organic solvents, such as dimethyl carbonate, indicates their potential use in liquid-liquid phase systems . Additionally, the stability of the azoniaspiro[4.4]nonyl group during mass spectrometric analysis suggests that the 5-azoniaspiro[4.4]nonane bromide would also be stable under these conditions .

Scientific Research Applications

Alkaline Anion Exchange Membrane Applications

5-Azoniaspiro[4.4]nonane Bromide ([ASN]+) has been studied for its potential in anion exchange membranes (AEMs). The spirocyclic quaternary ammonium cation, including [ASN]+, was investigated for its chemical stability in alkaline media at elevated temperatures. Alkaline stable AEMs synthesized with spirocyclic QA cations like [ASN]+ showed promising stability in alkaline medium, which is crucial for applications in fuel cells and other electrochemical devices (Gu et al., 2016).

Mass Spectrometry in Peptide Analysis

A study introduced a novel class of ionization tags based on 5-azoniaspiro[4.4]nonyl (ASN+) scaffold for enhanced analysis of peptides by electrospray tandem mass spectrometry (ESI-MS/MS). This tag was found to increase ionization efficiency of peptides by 10-100 times, depending on the peptide sequence and hydrophobicity of the ionization tag. The 5-azoniaspiro[4.4]nonyl tag demonstrated usefulness for LC-ESI-MS/MS sequencing and quantification of peptides (Setner et al., 2017).

Ionic Liquids and Thermal Properties

Research on metal-containing ionic liquids with 2-oxo-5-azoniaspiro[4.4]nonane spiro cations indicated potential applications in thermal stability and phase transition. These ionic liquids were synthesized and analyzed for their crystal structure and thermal properties, suggesting usage in high-temperature applications (Zakharov et al., 2021).

Conformational Analysis

A conformational analysis of 5-azoniaspiro[4]nonane cation in its bromide and picrate salts revealed insights into the molecular structure and flexibility of these spirocyclic quaternary ammonium cations. This study contributes to a better understanding of the conformational behavior of such compounds in different states (Monkowius et al., 2004).

Raman Spectroscopy and DFT Calculations

The molecular structure of 5-azonia-spiro[4.4]nonane cation in crystal and solution was studied using Raman spectroscopy and DFT calculations. This research offers valuable insights into the structural properties of these cations in different environments, which is essential for their application in various fields (Sukizaki et al., 2007).

Safety And Hazards

The safety data sheet for 5-Azoniaspiro[4.4]nonane Bromide indicates that it may cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

5-azoniaspiro[4.4]nonane;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N.BrH/c1-2-6-9(5-1)7-3-4-8-9;/h1-8H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQTWYBSYKLXZME-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC[N+]2(C1)CCCC2.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80466504
Record name 5-Azaspiro[4.4]nonan-5-ium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80466504
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-azoniaspiro[4.4]nonane Bromide

CAS RN

16450-38-7
Record name NSC28372
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-Azaspiro[4.4]nonan-5-ium bromide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-Azoniaspiro[4.4]nonane Bromide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31
Citations
V De Vynck, EJ Goethals - Macromolecular rapid …, 1997 - Wiley Online Library
The synthesis of N,N‐diallylpyrrolidinium bromide (DAPB) and its free‐radical initiated polymerization are described. It is shown that DAPB polymerizes via a cyclopolymerization …
Number of citations: 61 onlinelibrary.wiley.com
M Shi, N Itoh, Y Masaki, M Shiro - Journal of chemical crystallography, 1996 - Springer
Recrystallization of the spiro-pyrrolidinium salts (S)-1-(hydroxydiphenyl methyl)-5-azoniaspiro[4.4]nonane bromide or (S)-1-(hydroxydiphenylmethyl)-5-azoniaspiro[4.5] decane bromide …
Number of citations: 4 link.springer.com
SHI Min, ITO Nobuhiro, Y MASAKI… - … annual proceedings of …, 1997 - gifu-pu.repo.nii.ac.jp
岐阜薬大学術リポジトリ 音声ブラウザ対応ページへ コンテンツエリアへ ログイン WEKO トップ ランキング 詳細検索 全文検索 キーワード検索 help AND AND AND AND AND 検索条件を追加 …
Number of citations: 3 gifu-pu.repo.nii.ac.jp
L Gu, H Dong, Z Sun, Y Li, F Yan - RSC advances, 2016 - pubs.rsc.org
Spirocyclic quaternary ammonium (QA) cation based anion exchange membranes (AEMs) were prepared and studied by both experimental measurements and theoretical calculations. …
Number of citations: 46 pubs.rsc.org
WB Melchior Jr, PH Von Hippel - Proceedings of the …, 1973 - National Acad Sciences
Several small alkylammonium ions can eliminate, or even reverse, the usual dependence of the DNA transition temperature on base composition. For example, in 3 M …
Number of citations: 290 www.pnas.org
RA Aitken, EF Philp, FG Riddell, MH Smith - Arkivoc, 2002 - researchgate.net
The preparation and NMR spectra for a range of spirocyclic mono-, bis-and tris-quaternary ammonium salts are reported. In the case of the tricyclic bis (ammonium) salt 7 a dynamic …
Number of citations: 15 www.researchgate.net
WJM Heuvelsland, C de Visser, G Somsen… - Journal of Solution …, 1979 - Springer
Enthalpies of solution of methyltributylammonium bromide, tetraethanolammonium bromide, and three azoniaspiroalkane bromides in binary solvent mixtures of water and N,N-…
Number of citations: 22 link.springer.com
WY Wen, U Kaatze - The Journal of Physical Chemistry, 1977 - ACS Publications
Complex dielectric constants of aqueous solutions of azoniasplroalkane bromides,(CH2) nN+(CH2)„Br-(= 4, 5, or 6) have been measured at eight frequencies in the range of 3 to 40 …
Number of citations: 49 pubs.acs.org
DP Wilson, WY Wen - The Journal of Physical Chemistry, 1975 - ACS Publications
= 5, X= Cl and I also), in H2O have been measured calorimetrically in dilute solutionat 25. For the three bromide salts the enthalpies of solution were also measuredin D2O at 25. …
Number of citations: 20 pubs.acs.org
CH Chen - The Journal of Physical Chemistry, 1981 - ACS Publications
The interactions between hydrophobic species and lipid aqueous dispersions were investigated by highly sensitive differential scanning microcalorimetryin order to further examine the …
Number of citations: 24 pubs.acs.org

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